molecular formula C9H12O B072627 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1123-46-2

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one

Cat. No. B072627
Key on ui cas rn: 1123-46-2
M. Wt: 136.19 g/mol
InChI Key: NNPXUZFTLBPVNP-UHFFFAOYSA-N
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Patent
US08809373B2

Procedure details

6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one, pyridine (8.71 mL), and methylene chloride (650 μL) were combined in a round bottom flask. The temperature of the flask was dropped to 0° C. 67.5 μL of H2O2 was added to the flask and allowed to stir at room temperature for 5 hours at 0° C. Next, the reaction was stirred at room temperature overnight. 5 mL of methylene chloride was added to the solution, and the mixture was washed with water, NaHSO3, and CuSO4, dried with NaSO4, and concentrated. The concentrate was purified via column chromatography to afford final product (70:30, Hexane: EtOAc). 1H NMR (500 MHz, CDCl3): δ (ppm) 1.485 (s, 3H), 1.517 (s, 3H), 2.145 (d, 3H), 2.2.616 (m, 1H), 2.724 (m, 1H), 2.849 (m, 1H), 5.958 (d, 1H), 7.526 (dd, 1H). (ESI, Pos) m/z 159.0 (M+23).
Name
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step One
Quantity
650 μL
Type
solvent
Reaction Step One
Name
Quantity
67.5 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH:5]([Se]C1C=CC=CC=1)[C:6]2=[O:9].N1C=CC=CC=1.OO>C(Cl)Cl>[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH:4]=[CH:5][C:6]2=[O:9]

Inputs

Step One
Name
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CC(C(C1C2)=O)[Se]C2=CC=CC=C2)C
Name
Quantity
8.71 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
650 μL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
67.5 μL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the flask was dropped to 0° C
STIRRING
Type
STIRRING
Details
Next, the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the mixture was washed with water, NaHSO3, and CuSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified via column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C2C=CC(C1C2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08809373B2

Procedure details

6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one, pyridine (8.71 mL), and methylene chloride (650 μL) were combined in a round bottom flask. The temperature of the flask was dropped to 0° C. 67.5 μL of H2O2 was added to the flask and allowed to stir at room temperature for 5 hours at 0° C. Next, the reaction was stirred at room temperature overnight. 5 mL of methylene chloride was added to the solution, and the mixture was washed with water, NaHSO3, and CuSO4, dried with NaSO4, and concentrated. The concentrate was purified via column chromatography to afford final product (70:30, Hexane: EtOAc). 1H NMR (500 MHz, CDCl3): δ (ppm) 1.485 (s, 3H), 1.517 (s, 3H), 2.145 (d, 3H), 2.2.616 (m, 1H), 2.724 (m, 1H), 2.849 (m, 1H), 5.958 (d, 1H), 7.526 (dd, 1H). (ESI, Pos) m/z 159.0 (M+23).
Name
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step One
Quantity
650 μL
Type
solvent
Reaction Step One
Name
Quantity
67.5 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH:5]([Se]C1C=CC=CC=1)[C:6]2=[O:9].N1C=CC=CC=1.OO>C(Cl)Cl>[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH:4]=[CH:5][C:6]2=[O:9]

Inputs

Step One
Name
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CC(C(C1C2)=O)[Se]C2=CC=CC=C2)C
Name
Quantity
8.71 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
650 μL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
67.5 μL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the flask was dropped to 0° C
STIRRING
Type
STIRRING
Details
Next, the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the mixture was washed with water, NaHSO3, and CuSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified via column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C2C=CC(C1C2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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